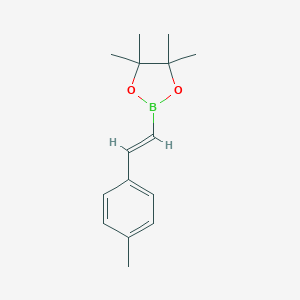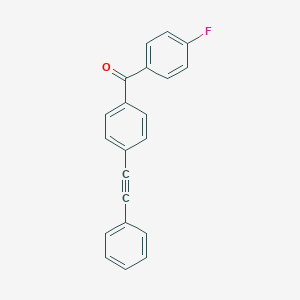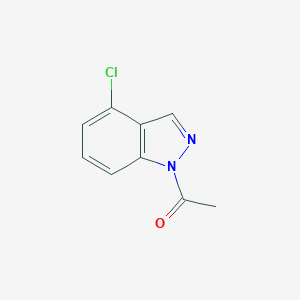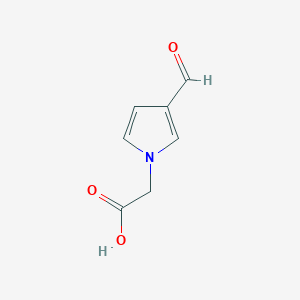
(3-Formyl-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Formyl-1H-pyrrol-1-yl)acetic acid, commonly known as FPA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPA is a pyrrole derivative that contains both a carboxylic acid and an aldehyde functional group, making it an attractive scaffold for drug design.
Wirkmechanismus
The mechanism of action of FPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
FPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. FPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPA in lab experiments is its relatively simple synthesis method. However, FPA has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, FPA has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research involving FPA. One area of interest is its potential use in combination with other drugs for cancer treatment. FPA may also have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and arthritis. Further studies are needed to fully understand the mechanism of action of FPA and its potential therapeutic applications.
Synthesemethoden
FPA can be synthesized through several methods, including the reaction of pyrrole with glyoxylic acid, the reaction of pyrrole with formaldehyde and formic acid, and the reaction of pyrrole with ethyl glyoxylate. The most commonly used method involves the reaction of pyrrole with glyoxylic acid in the presence of a catalyst such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
FPA has shown promising results in various scientific research studies. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. FPA has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
143226-04-4 |
|---|---|
Produktname |
(3-Formyl-1H-pyrrol-1-yl)acetic acid |
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
InChI-Schlüssel |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
Kanonische SMILES |
C1=CN(C=C1C=O)CC(=O)O |
Synonyme |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
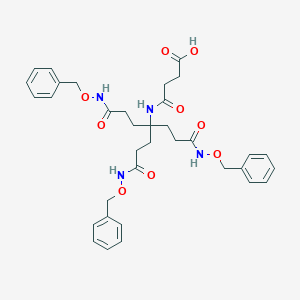
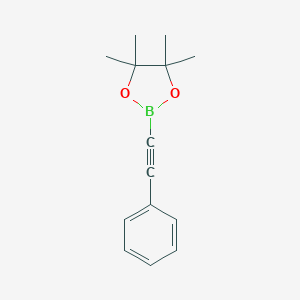
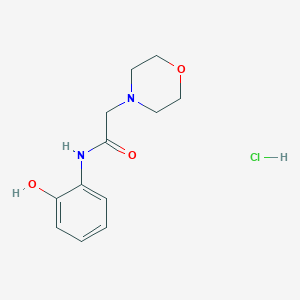
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
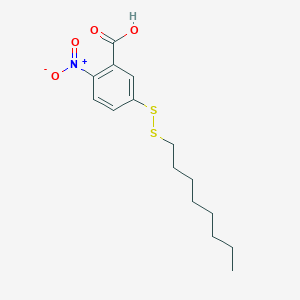

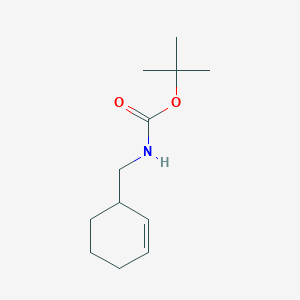
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)

